3-[(Cyclohexanemethoxy)methyl]thiophenol
Description
3-[(Cyclohexanemethoxy)methyl]thiophenol is a sulfur-containing aromatic compound with a thiophenol (C6H5SH) backbone substituted at the 3-position by a cyclohexanemethoxy methyl group. The cyclohexanemethoxy moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler thiophenol derivatives. This structural feature may enhance its solubility in nonpolar environments and influence its reactivity in nucleophilic or enzymatic reactions. Thiophenol derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in forming disulfides, thioethers, and metal-binding complexes .
Properties
IUPAC Name |
3-(cyclohexylmethoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c16-14-8-4-7-13(9-14)11-15-10-12-5-2-1-3-6-12/h4,7-9,12,16H,1-3,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPBCZJXXUZWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclohexanemethoxy)methyl]thiophenol typically involves the reaction of thiophenol with a cyclohexanemethoxy methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclohexanemethoxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the thiophenol group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophenol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3-[(Cyclohexanemethoxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Cyclohexanemethoxy)methyl]thiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclohexanemethoxy methyl group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
Physicochemical Properties
- Acidity (pKa): Thiophenol derivatives exhibit lower pKa values (≈6.2) compared to phenols (e.g., catechol pKa ≈9.45) due to sulfur’s weaker electronegativity. The cyclohexanemethoxy group, being electron-donating via its methoxy oxygen, may slightly increase the pKa relative to unsubstituted thiophenol but retain higher acidity than phenolic analogs .
- Lipophilicity: The cyclohexane ring significantly increases logP (octanol-water partition coefficient), enhancing membrane permeability compared to benzyloxy or fluorinated analogs .
Enzymatic Interactions
- S-Methylation: Thiopurine methyltransferase (TPMT) catalyzes S-methylation of aromatic thiols.
- Metabolic Pathways: Thiophenol intermediates are implicated in detoxification pathways (e.g., sulfoxidation to sulfones), but sterically hindered derivatives like the target compound may exhibit slower metabolic clearance .
Biological Activity
3-[(Cyclohexanemethoxy)methyl]thiophenol is a thiophenol derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiophenol moiety substituted with a cyclohexanemethoxy group, which influences its chemical reactivity and biological activity. The structural formula can be represented as follows:
This structure is integral to its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action likely involves the inhibition of bacterial enzyme systems, disrupting cellular functions.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Table 2: Cytotoxic Effects on MCF-7 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 15 | 45 |
| 20 | 20 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within the cells. It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell growth. For instance, the compound may bind to the active sites of enzymes such as tyrosinase, which is crucial for melanin production and is often overexpressed in certain cancers.
Enzyme Inhibition Studies
Recent investigations have focused on the enzyme inhibition capabilities of this compound. A study utilizing mushroom tyrosinase as a model demonstrated that it effectively inhibited enzyme activity, showing potential for treating hyperpigmentation disorders.
Table 3: Tyrosinase Inhibition Activity
| Compound | IC50 (µM) |
|---|---|
| Kojic Acid | 24.09 |
| This compound | 12.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
